molecular formula C7H4ClF2NO B8812909 2-Chloro-3,4-difluorobenzamide CAS No. 924626-67-5

2-Chloro-3,4-difluorobenzamide

Cat. No. B8812909
M. Wt: 191.56 g/mol
InChI Key: DLSYANLPZHLADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C7H4ClF2NO and its molecular weight is 191.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

924626-67-5

Product Name

2-Chloro-3,4-difluorobenzamide

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

2-chloro-3,4-difluorobenzamide

InChI

InChI=1S/C7H4ClF2NO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12)

InChI Key

DLSYANLPZHLADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3,4-difluorobenzoic acid (2 g, 10.4 mmol) was treated with thionyl chloride (3.04 ml) and the mixture was heated to 80° C. for 90 minutes. The mixture was then cooled and reduced in vacuo. The residue was dissolved in anhydrous 1,4-dioxane (10 ml) and the mixture was then cooled in an ice-water bath. 0.88 Ammonia (aqueous, 25 ml) was added dropwise to the mixture which was subsequently allowed to warm to 22° C. over a period of 2 hrs. This process was repeated using 10.8 g of 2-chloro-3,4-difluorobenzoic acid, 8.2 ml of thionyl chloride, and 45 ml of 0.88 ammonia and then both mixtures were combined and partitioned between ethyl acetate (150 ml) and water (100 ml). The aqueous layer was separated and extracted with 2×150 ml aliquots of ethyl acetate. The combined organic extracts were then washed with saturated aqueous sodium hydrogen carbonate (100 ml), dried using a hydrophobic frit, and reduced in vacuo to give 2-chloro-3,4-difluorobenzamide (11.86 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
0.88
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a mixture of 2-chloro-3,4-difluorobenzoic acid (2.50 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.99 g), 1-hydroxybenztriazole (2.39 g) and N,N-dimethylformamide (72 mL) was added 28% aqueous ammonia (1.6 mL) at room temperature, and the mixture was stirred for 40 hr. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (developing solvent: ethyl acetate-hexane). The obtained solid was washed with dichloromethane to give the title compound as a solid (yield: 1.30 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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